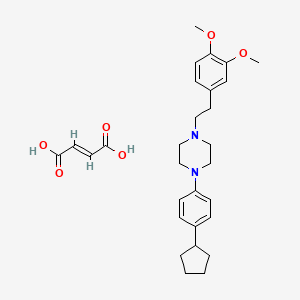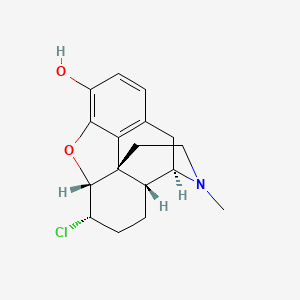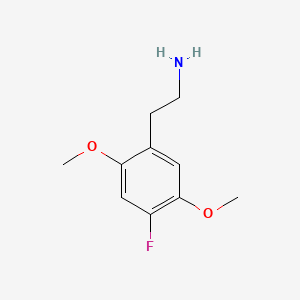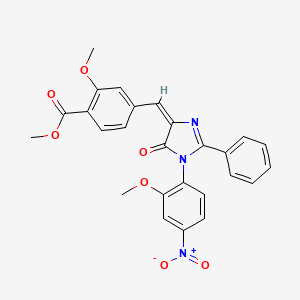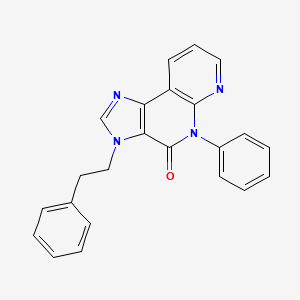
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride typically involves the reaction of quinoline derivatives with N,N-diethylaminoethyl chloride hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
科学研究应用
Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
Similar Compounds
Quinoline-5,8-dione derivatives: These compounds have similar structures and biological activities.
N,N-diethylaminoethyl chloride hydrochloride: This compound is used as a starting reagent in the synthesis of Quinoline, 2-((N,N-diethylamino)methyl)-4-phenyl-, hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
97634-02-1 |
|---|---|
分子式 |
C20H23ClN2 |
分子量 |
326.9 g/mol |
IUPAC 名称 |
N-ethyl-N-[(4-phenylquinolin-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H22N2.ClH/c1-3-22(4-2)15-17-14-19(16-10-6-5-7-11-16)18-12-8-9-13-20(18)21-17;/h5-14H,3-4,15H2,1-2H3;1H |
InChI 键 |
PHPLDUNWIMTPMF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


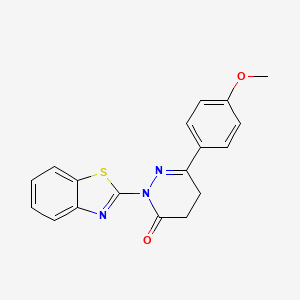
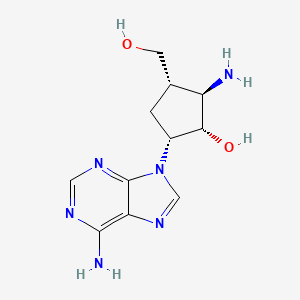
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
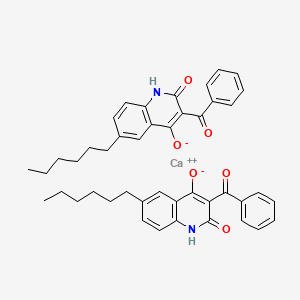
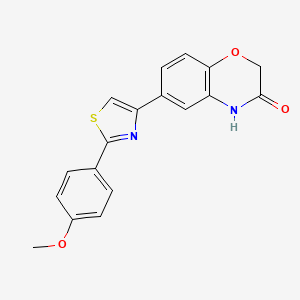
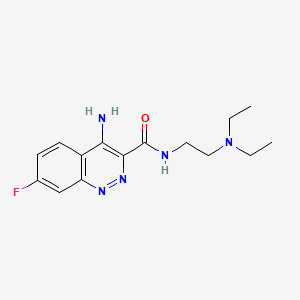
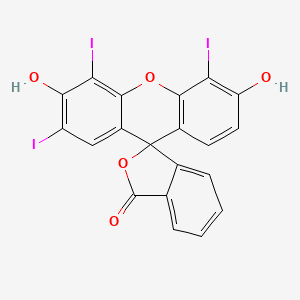
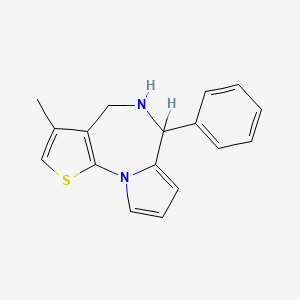
![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
